6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride involves several steps. One common method includes the bromination of quinoline derivatives followed by sulfonylation . The reaction conditions typically involve the use of bromine and a sulfonyl chloride reagent under controlled temperatures . Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles. Common reagents used in these reactions include bromine, sulfonyl chlorides, and reducing agents like zinc/acetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-2-hydroxy-4-oxo-1,4-dihydroquinoline-8-sulfonyl chloride can be compared with other quinoline derivatives such as:
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Studied for its biological activities. The uniqueness of this compound lies in its specific bromine and sulfonyl chloride substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
1427379-70-1 |
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Molecular Formula |
C9H5BrClNO4S |
Molecular Weight |
338.56 g/mol |
IUPAC Name |
6-bromo-4-hydroxy-2-oxo-1H-quinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5BrClNO4S/c10-4-1-5-6(13)3-8(14)12-9(5)7(2-4)17(11,15)16/h1-3H,(H2,12,13,14) |
InChI Key |
VNQYBPRDFLVSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)N2)O)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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